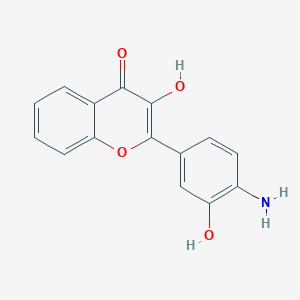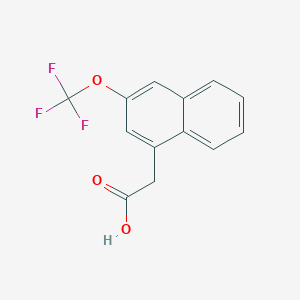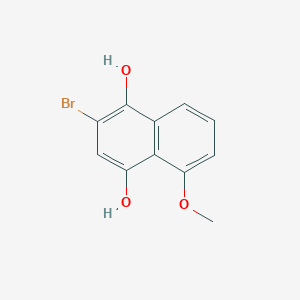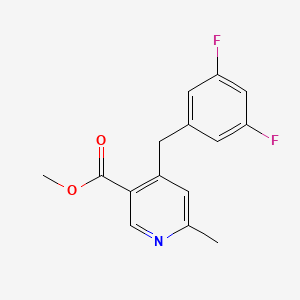
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with amino and hydroxy groups. It is known for its potential biological activities and is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-amino-3-hydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then cyclized under acidic conditions to yield the desired chromen-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The biological effects of 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one are primarily due to its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular receptors and signaling pathways can also modulate cell proliferation and apoptosis, contributing to its potential anticancer properties.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-propanoic acid: Known for its role in protein synthesis and neurotransmitter regulation.
4-Amino-3-hydroxybenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
3,3’-Dihydroxybenzidine: Utilized in the production of dyes and pigments.
Uniqueness
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties. Its combination of amino and hydroxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
2-(4-amino-3-hydroxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,17,19H,16H2 |
InChIキー |
CFRLDZRQZFAWIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)


![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)


![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)


